6-Fluoroindole

Catalog No.
S752082
CAS No.
399-51-9
M.F
C8H6FN
M. Wt
135.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoroindole

CAS Number

399-51-9

Product Name

6-Fluoroindole

IUPAC Name

6-fluoro-1H-indole

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C8H6FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H

InChI Key

YYFFEPUCAKVRJX-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CN2)F

Synonyms

6-Fluoro-1H-indole; NSC 520436

Canonical SMILES

C1=CC(=CC2=C1C=CN2)F

Building Block for Drug Discovery:

-Fluoroindole serves as a valuable building block in the synthesis of various novel compounds with potential therapeutic applications. Its unique chemical structure allows for further functionalization at different positions, creating a diverse library of molecules for drug discovery. This versatility is highlighted by its use in the synthesis of:

  • Tryptophan dioxygenase inhibitors: These molecules hold promise as potential anticancer immunomodulators by targeting the enzyme tryptophan dioxygenase, which plays a role in tumor immune escape [].
  • Antibacterial and antifungal agents: Studies have shown that 6-fluoroindole possesses intrinsic antimicrobial activity by disrupting the communication system (quorum sensing) of certain bacteria and fungi, potentially leading to the development of novel antibiotics and antifungals [, ].

Probing Protein-Protein Interactions:

The fluorine atom present in 6-fluoroindole makes it a valuable tool for studying protein-protein interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy. The unique properties of the fluorine atom allow researchers to selectively label specific sites in proteins with 6-fluoroindole, facilitating the detection and analysis of protein interactions at the atomic level [].

Applications in Organic Electronics and Optoelectronics:

The unique electronic properties of 6-fluoroindole make it a potential candidate for use in organic electronics and optoelectronics applications. Research is ongoing to explore its potential use in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices, although further studies are needed to fully understand its potential in these fields [].

  • 6-Fluoroindole is a fluorinated indole molecule, where a fluorine atom is attached to a specific position (sixth carbon) on the indole ring. [] Indoles are a class of organic compounds found in nature, including the amino acid tryptophan. []
  • It is synthesized in the lab from various starting materials [].

Molecular Structure Analysis

  • 6-Fluoroindole consists of a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring (indole). The fluorine atom is attached to the sixth carbon atom of the indole ring. []
  • The presence of fluorine and the indole ring are key features as they influence the molecule's chemical properties and reactivity. []

Chemical Reactions Analysis

  • Synthesis of 6-Fluoroindole involves multiple steps using various starting materials depending on the chosen method. Due to the complexity of the synthesis, specific details are omitted here but can be found in scientific literature [].
  • 6-Fluoroindole can undergo further functionalization reactions due to the reactive sites on the indole ring. This allows for the creation of more complex molecules with diverse properties [].

Physical And Chemical Properties Analysis

  • 6-Fluoroindole appears as a beige to light brown crystalline powder [].
  • Reported melting point: 73°C to 77°C [].
  • Limited information exists on solubility; it is known to be insoluble in water [].
  • Research suggests 6-Fluoroindole has antimicrobial properties, potentially interfering with bacterial communication and biofilm formation []. The exact mechanism requires further investigation [].
  • Specific safety information on 6-Fluoroindole is limited. However, as with most organic compounds, it is advisable to handle it with care using appropriate personal protective equipment in a well-ventilated laboratory setting.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

399-51-9

Wikipedia

6-Fluoroindole

Dates

Modify: 2023-08-15

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